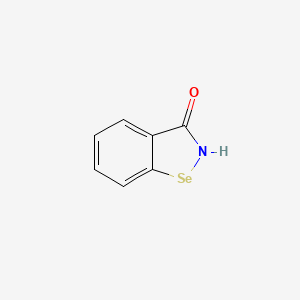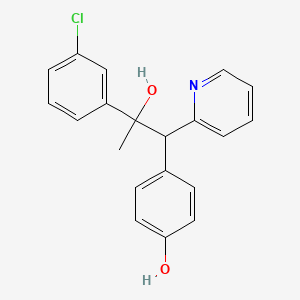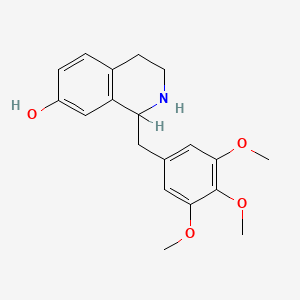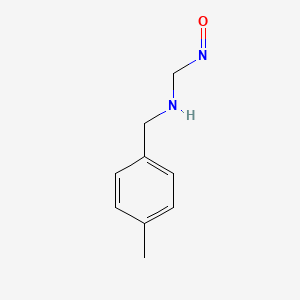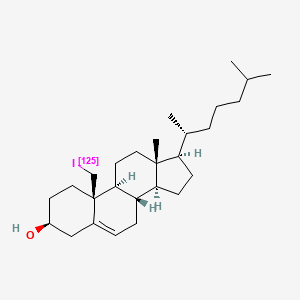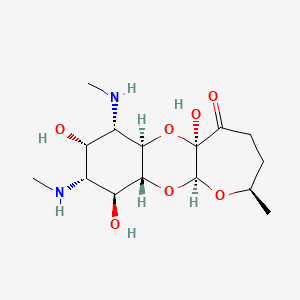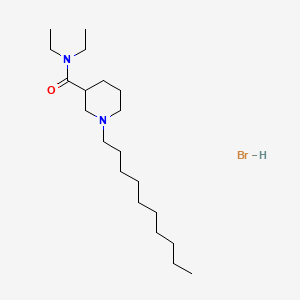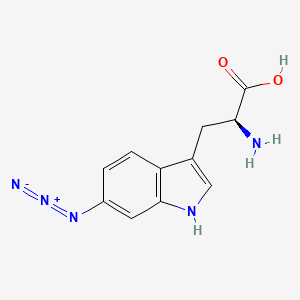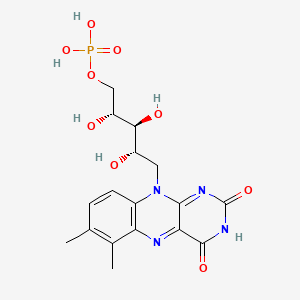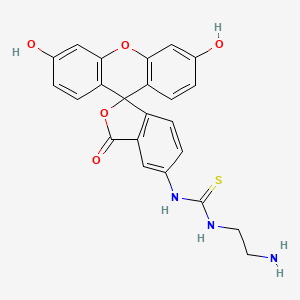
Fluorescein thiocarbamylethylenediamine
概要
説明
Fluorescein thiocarbamylethylenediamine is a fluorescent compound widely used in various scientific fields due to its unique optical properties. It is a derivative of fluorescein, a well-known dye, and is often utilized in the development of fluoresceinated bioconjugates. The compound exhibits strong fluorescence, making it an excellent tool for labeling and detecting biomolecules.
準備方法
Synthetic Routes and Reaction Conditions: Fluorescein thiocarbamylethylenediamine is typically synthesized through the reaction of fluorescein isothiocyanate with ethylenediamine. The reaction involves the nucleophilic attack of the amine group of ethylenediamine on the isothiocyanate group of fluorescein isothiocyanate, forming a thiourea linkage. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) under mild conditions.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The compound is then purified through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: Fluorescein thiocarbamylethylenediamine undergoes various chemical reactions, including:
Substitution Reactions: The thiourea group can participate in substitution reactions with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo redox reactions, altering its fluorescence properties.
Conjugation Reactions: It can form conjugates with biomolecules through its reactive amine group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or reducing agents such as sodium borohydride are used.
Conjugation Reactions: The compound is often used with carbodiimide reagents for conjugation with carboxyl-containing biomolecules.
Major Products: The major products of these reactions are typically fluorescein-labeled biomolecules, which retain the fluorescent properties of the parent compound.
科学的研究の応用
Fluorescein thiocarbamylethylenediamine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting and quantifying various chemical species.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling cells and biomolecules.
Medicine: Utilized in diagnostic imaging and as a marker in various assays.
Industry: Applied in the development of fluorescent sensors and materials for environmental monitoring and food safety.
作用機序
The mechanism of action of fluorescein thiocarbamylethylenediamine involves its ability to fluoresce upon excitation by light. The compound absorbs light at a specific wavelength (around 494 nm) and emits light at a longer wavelength (around 521 nm). This fluorescence is used to track and visualize the compound in various applications. The thiourea linkage allows it to form stable conjugates with biomolecules, facilitating its use in labeling and detection.
類似化合物との比較
Fluorescein thiocarbamylethylenediamine is unique due to its strong fluorescence and ability to form stable conjugates with biomolecules. Similar compounds include:
Fluorescein isothiocyanate: A precursor to this compound, used for similar applications.
Rhodamine derivatives: Another class of fluorescent dyes with different spectral properties.
Cyanine dyes: Known for their long-wavelength fluorescence, used in various imaging applications.
This compound stands out due to its specific excitation and emission wavelengths, making it suitable for a wide range of applications in scientific research.
特性
IUPAC Name |
1-(2-aminoethyl)-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S/c24-7-8-25-22(32)26-12-1-4-16-15(9-12)21(29)31-23(16)17-5-2-13(27)10-19(17)30-20-11-14(28)3-6-18(20)23/h1-6,9-11,27-28H,7-8,24H2,(H2,25,26,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLAGVVQCMHHJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=S)NCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20226386 | |
| Record name | Fluorescein thiocarbamylethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20226386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75453-82-6 | |
| Record name | Fluorescein thiocarbamylethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075453826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluorescein thiocarbamylethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20226386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-N-ethyl-2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]acetamide](/img/structure/B1229220.png)
![4-Methyl-7-[[4-[[4-(4-nitrophenyl)-1-piperazinyl]-oxomethyl]phenyl]methoxy]-1-benzopyran-2-one](/img/structure/B1229222.png)
![N-(3-chloro-2-methylphenyl)-2-[3-(dimethylsulfamoyl)anilino]acetamide](/img/structure/B1229224.png)
